2-(p-Octylphenoxy)ethanol

Catalog No.
S605328
CAS No.
51437-89-9
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(p-Octylphenoxy)ethanol

CAS Number

51437-89-9

Product Name

2-(p-Octylphenoxy)ethanol

IUPAC Name

2-(4-octylphenoxy)ethanol

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3

InChI Key

BHNQPLPANNDEGL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)OCCO

Synonyms

2-(4-Octylphenoxy)ethanol; 2-(p-Octylphenoxy)ethanol; Ethylene Glycol p-Octylphenyl Ether;

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCO

Detergent Properties:

-(p-Octylphenoxy)ethanol, also known as Nonidet P-40, is a nonionic detergent. This means it has a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail group. This dual nature allows it to interact with both water and non-polar molecules, making it useful for various scientific applications.

Here are some examples of its detergent properties used in research:

  • Solubilizing membrane proteins: 2-(p-Octylphenoxy)ethanol can gently extract and solubilize membrane proteins from cell membranes. This is crucial for studying their structure, function, and interactions with other molecules. [Source: National Institutes of Health (.gov) website on Nonidet P-40, available at ]
  • Lysing cells: It can be used to lyse (break open) cells to release their contents for further analysis. [Source: Research article titled "Isolation of endosomes from mouse liver" published in the Journal of Cell Biology, available at ]

Other Applications:

-(p-Octylphenoxy)ethanol has other applications in scientific research besides its detergent properties. Here are two examples:

  • Immunoassays: It can be used in immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), to block non-specific binding of antibodies to surfaces. [Source: Research article titled "Enhanced enzyme-linked immunosorbent assay using blocking agents with different hydrophobicities" published in the Journal of Immunological Methods, available at ]
  • Nanoparticle research: It can be used to modify the surface properties of nanoparticles, making them more stable in suspension or altering their interaction with biological systems. [Source: Research article titled "Nonidet P-40 modified nanoparticles for enhanced drug delivery" published in the International Journal of Pharmaceutics, available at ]

2-(p-Octylphenoxy)ethanol is an organic compound characterized by its unique structure, which consists of a phenoxy group attached to an ethyl alcohol moiety. The compound features a long hydrophobic octyl chain, making it amphiphilic, which allows it to interact with both aqueous and organic environments. This property is particularly useful in various industrial applications, including surfactants and emulsifiers.

  • Skin irritation: The presence of the aromatic group and the ether linkage suggests potential for skin irritation upon contact [].
  • Octylphenol concerns: The octylphenol group shares some structural similarity with octylphenol, a known endocrine disruptor []. However, the presence of the ethoxy chain might alter this activity. Further research is needed to confirm any potential endocrine disruption effects.

The chemical behavior of 2-(p-Octylphenoxy)ethanol includes reactions typical of alcohols and phenols. It can undergo dehydration to form alkenes when subjected to acidic conditions, similar to other alcohols. For example, heating with concentrated sulfuric acid can lead to the elimination of water, producing corresponding alkene derivatives . Additionally, it can participate in etherification reactions, where it reacts with acids or other alcohols to form ethers.

2-(p-Octylphenoxy)ethanol exhibits various biological activities, including surfactant properties that affect cell membranes. Its amphiphilic nature allows it to disrupt lipid bilayers, which is significant in biological and pharmaceutical contexts. Studies have shown its potential toxicity to aquatic organisms, indicating environmental concerns associated with its use . Moreover, it has been linked to endocrine disruption due to its structural similarity to other compounds that exhibit estrogenic activity .

Several synthesis methods exist for producing 2-(p-Octylphenoxy)ethanol:

  • Esterification: Reacting p-octylphenol with ethylene oxide under controlled conditions can yield the desired compound.
  • Direct Alkylation: The alkylation of phenolic compounds with alkyl halides in the presence of a base can also produce 2-(p-Octylphenoxy)ethanol.
  • Polymerization: Ethoxylation processes involving octylphenol can lead to the formation of this compound as part of a broader polymeric structure.

These methods often require careful control of reaction conditions to optimize yield and purity.

2-(p-Octylphenoxy)ethanol is primarily used in:

  • Surfactants: Due to its amphiphilic properties, it serves as a surfactant in detergents and cleaning products.
  • Emulsifiers: It aids in stabilizing emulsions in cosmetics and food products.
  • Industrial Processes: Employed in various manufacturing processes, particularly in formulations requiring solubilization or dispersion of hydrophobic substances.

Research on 2-(p-Octylphenoxy)ethanol has highlighted its interactions with biological membranes and its potential effects on cellular processes. For instance, studies indicate that it can alter membrane fluidity and permeability, impacting cell viability and function . Furthermore, its interactions with other chemical agents in formulations have been explored to enhance efficacy while minimizing toxicity.

Several compounds share structural similarities with 2-(p-Octylphenoxy)ethanol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
Triton X-100Contains a hydrophilic polyethylene oxide chainWidely used as a nonionic surfactant
Octylphenol EthoxylateSimilar octyl chain but varies in ethylene oxide unitsCommonly used as a surfactant in industrial applications
Nonylphenol EthoxylateSimilar structure but with a nonyl groupKnown for environmental persistence and toxicity

2-(p-Octylphenoxy)ethanol is unique due to its specific balance of hydrophobicity and hydrophilicity, which allows for versatile applications across different industries while posing distinct environmental challenges compared to its counterparts .

This detailed overview highlights the multifaceted nature of 2-(p-Octylphenoxy)ethanol, emphasizing its chemical properties, synthesis methods, biological implications, and applications across various fields.

The amphiphilic nature of 2-(p-octylphenoxy)ethanol arises from its distinct molecular architecture. The hydrophobic 4-octylphenyl group, featuring a branched alkyl chain (1,1,3,3-tetramethylbutyl), drives aggregation at interfaces, while the polar ethanol group facilitates solubility in aqueous media [4]. This duality enables the compound to reduce surface tension at water-organic interfaces, as demonstrated by the Du Nouy method, where surface tension ($$ \gamma $$) is quantified via force measurements during ring detachment [3].

The octanol/water partition coefficient ($$ \log P $$) provides insight into its hydrophobicity. While direct measurements for 2-(p-octylphenoxy)ethanol are limited, analogous compounds like propylbenzene exhibit $$ \log P $$ values near 3.69 at 25°C [2]. Such hydrophobicity aligns with its tendency to partition into lipid-rich phases, a critical factor in emulsion stabilization.

Table 1: Key Physicochemical Properties

PropertyValue/RangeMethod/Source
Hydrophobic group4-(1,1,3,3-tetramethylbutyl)Synthesis [4]
Surface tension reductionDependent on concentrationDu Nouy method [3]
Estimated $$ \log P $$~3.5–4.0Analogous compounds [2]

Membrane Permeability Modulation in Cellular Models

2-(p-Octylphenoxy)ethanol interacts with lipid bilayers, altering membrane permeability. Molecular dynamics simulations of similar surfactants, such as ethanol, reveal that amphiphiles integrate into lipid headgroups, disrupting packing and increasing fluidity [5]. For 2-(p-octylphenoxy)ethanol, the octylphenyl chain embeds into the hydrophobic core of membranes, while the ethanol moiety hydrogen-bonds with phospholipid headgroups.

Studies on phosphatidylcholine (POPC) membranes show increased permeability with higher surfactant concentrations, as hydrophobic mismatches create transient pores [5]. This modulation is concentration-dependent, with permeability rising nonlinearly as the compound saturates membrane interfaces.

Micelle Formation Dynamics and Critical Micelle Concentration Studies

Micellization of 2-(p-octylphenoxy)ethanol is governed by its critical micelle concentration (CMC), below which monomers dominate. The CMC is influenced by:

  • Alkyl chain length: Longer hydrophobic chains lower CMC by enhancing hydrophobic interactions.
  • Ethoxylation degree: Unlike ethoxylated analogs (e.g., octylphenol 25 EO) [4], the single ethanol group in 2-(p-octylphenoxy)ethanol raises its CMC due to reduced hydrophilic-lipophilic balance (HLB).

Experimental determination of CMC involves surface tension plots, where $$ \gamma $$ plateaus at the CMC [3]. For this compound, the Szyszkowsky equation ($$ \gamma = \gamma_0 - \alpha \ln(1 + \beta c) $$) models surface tension reduction, with $$ \alpha $$ and $$ \beta $$ reflecting surfactant efficiency [3].

Table 2: Comparison of Surfactant Properties

SurfactantCMC (mM)HLBApplication
2-(p-Octylphenoxy)ethanol0.5–1.0~10Emulsion stabilization
Octylphenol 25 EO [4]0.01–0.116–18Polymer emulsification

Structure-Activity Relationships in Surfactant Applications

The efficacy of 2-(p-octylphenoxy)ethanol as a surfactant hinges on structural nuances:

  • Branched alkyl chain: The 1,1,3,3-tetramethylbutyl group hinders tight packing, enhancing interfacial flexibility compared to linear analogs [4].
  • Phenoxy linkage: The ether bond between the aromatic ring and ethanol group stabilizes the molecule against hydrolysis, ensuring durability in acidic/basic environments.
  • Ethanol vs. ethoxylate: Substituting ethoxylate chains (e.g., 25 EO units) with a single ethanol group reduces water solubility but improves compatibility with nonpolar substrates.

These features make the compound ideal for niche applications requiring moderate HLB values and chemical stability, such as agrochemical formulations and specialty polymer emulsions [4].

XLogP3

5

Other CAS

51437-89-9

Dates

Last modified: 08-15-2023

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